![molecular formula C11H8ClN3O2 B14512666 6-{[(4-Chlorophenyl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione CAS No. 62879-01-0](/img/structure/B14512666.png)
6-{[(4-Chlorophenyl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-{[(4-Chlorophenyl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a pyrimidine ring fused with a 4-chlorophenyl group through a methylene bridge. Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields such as chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[(4-Chlorophenyl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione typically involves the condensation of pyrimidine-2,4-dione with 4-chlorobenzaldehyde. The reaction is carried out in the presence of a suitable catalyst, such as piperidine, under reflux conditions in ethanol. The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes cyclization to form the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process while maintaining consistency and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
6-{[(4-Chlorophenyl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Amines, thiols; often in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Oxidized pyrimidine derivatives.
Reduction: Reduced pyrimidine derivatives.
Substitution: Substituted pyrimidine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
6-{[(4-Chlorophenyl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial, antiviral, and anticancer activities.
Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 6-{[(4-Chlorophenyl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .
Comparación Con Compuestos Similares
Similar Compounds
4-Amino-6-chloro-2-methylthiopyrimidine: Another pyrimidine derivative with similar structural features but different functional groups.
Pyrano[2,3-d]pyrimidine derivatives: Compounds with a fused pyrimidine ring system and similar biological activities.
Uniqueness
6-{[(4-Chlorophenyl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of the 4-chlorophenyl group and the methylene bridge enhances its reactivity and potential for various applications .
Propiedades
Número CAS |
62879-01-0 |
|---|---|
Fórmula molecular |
C11H8ClN3O2 |
Peso molecular |
249.65 g/mol |
Nombre IUPAC |
6-[(4-chlorophenyl)methylideneamino]-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H8ClN3O2/c12-8-3-1-7(2-4-8)6-13-9-5-10(16)15-11(17)14-9/h1-6H,(H2,14,15,16,17) |
Clave InChI |
XNMNGPYCUOTYHC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C=NC2=CC(=O)NC(=O)N2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Urea, [(1-phenylcyclohexyl)methyl]-](/img/structure/B14512617.png)
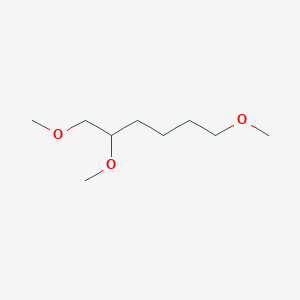

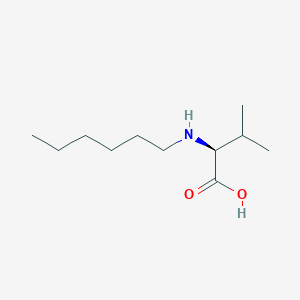
![6-Cyclohexyl-2-methyl-1,4-dioxaspiro[4.5]decane](/img/structure/B14512644.png)

![4-Oxo-4-[(1-phenylethyl)amino]but-2-enoic acid](/img/structure/B14512654.png)
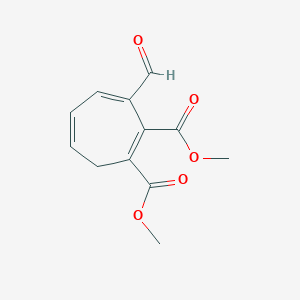
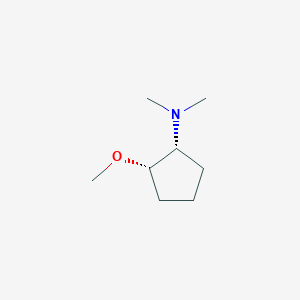
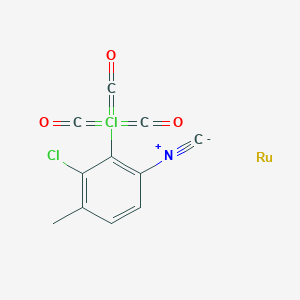
![Lithium (methylsulfanyl)[bis(trimethylsilyl)]methanide](/img/structure/B14512688.png)
